REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].O.O.[Na].[S:12]1([C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:16](=[O:17])[NH:15]1)(=[O:14])=[O:13]>CN(C)C=O.O>[O:17]=[C:16]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[S:12](=[O:14])(=[O:13])[N:15]1[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4] |f:1.2.3.4,^1:10|
|
Name
|
|
Quantity
|
23.3 kg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(C)C
|
Name
|
saccharin sodium dihydrate
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
O.O.[Na].S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
240 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours at this temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(S(C2=C1C=CC=C2)(=O)=O)CC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 kg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |